5-Ethylfuran-2-carboxylic acid
CAS No.: 56311-37-6
Cat. No.: VC3772275
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56311-37-6 |
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Molecular Formula | C7H8O3 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 5-ethylfuran-2-carboxylic acid |
Standard InChI | InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Standard InChI Key | YIFZPUOIORLHGC-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(O1)C(=O)O |
Canonical SMILES | CCC1=CC=C(O1)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Properties
5-Ethylfuran-2-carboxylic acid possesses distinctive physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Ethylfuran-2-carboxylic acid
Property | Value |
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CAS Number | 56311-37-6 |
Molecular Formula | C₇H₈O₃ |
Molecular Weight | 140.137 g/mol |
Density | 1.191 g/cm³ |
Melting Point | 92-93°C |
Boiling Point | 254.4°C at 760 mmHg |
Flash Point | 107.7°C |
LogP | 1.5402 |
Exact Mass | 140.047 |
PSA (Polar Surface Area) | 50.44 |
Index of Refraction | 1.507 |
These physical properties indicate that 5-Ethylfuran-2-carboxylic acid is a relatively stable compound with moderate polarity and lipophilicity, characteristics that influence its solubility, reactivity, and potential biological activities .
Structural Characteristics
The molecular structure of 5-Ethylfuran-2-carboxylic acid features a furan ring with two substituents: an ethyl group at the 5-position and a carboxylic acid group at the 2-position. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which contributes to the compound's aromaticity and electron-rich character. The carboxylic acid group at the 2-position can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's reactivity and potential biological interactions.
The structural representation can be expressed through various formats:
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IUPAC Name: 5-ethylfuran-2-carboxylic acid
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InChI: InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Synthesis Methods
Laboratory Synthesis
The synthesis of 5-Ethylfuran-2-carboxylic acid can be achieved through various laboratory methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst, allowing for the strategic construction of the furan ring with appropriate substituents.
The reaction conditions for the Suzuki-Miyaura coupling typically include:
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Palladium catalyst (commonly Pd(PPh₃)₄)
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Base (such as K₂CO₃ or Cs₂CO₃)
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Suitable solvent system (often DMF or THF/water mixtures)
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Moderate heating (70-100°C)
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Inert atmosphere to prevent catalyst deactivation
Industrial Production
Industrial production of 5-Ethylfuran-2-carboxylic acid often utilizes biomass-derived furfural as a starting material. Furfural can be obtained from agricultural waste materials rich in pentosan polymers, making this route potentially more sustainable than petroleum-based alternatives. The industrial process typically involves the conversion of furfural into various furan derivatives through catalytic processes, designed to be environmentally friendly and utilize renewable resources.
The general steps in industrial production may include:
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Conversion of pentosan-containing biomass to furfural
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Introduction of the ethyl group at the 5-position through appropriate catalytic reactions
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Oxidation of an aldehyde precursor or other functional group manipulation to obtain the carboxylic acid group at the 2-position
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Purification steps to obtain the final product with high purity
Chemical Reactivity
Esterification Reactions
5-Ethylfuran-2-carboxylic acid readily undergoes esterification reactions due to the presence of the carboxylic acid group. These reactions can proceed via classical acid-catalyzed Fischer esterification or through nucleophilic acyl substitution pathways.
Table 2: Esterification Reactions of 5-Ethylfuran-2-carboxylic acid
Reaction Type | Reagents | Conditions | Product | Typical Yield |
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Fischer Esterification | Methanol, H₂SO₄ | Reflux, 4-6 hours | Methyl 5-ethylfuran-2-carboxylate | 75-85% |
Acyl Chloride Formation | SOCl₂, then R-OH | Room temperature, 1-2 hours | 5-Ethylfuran-2-carboxylate ester | ~90% |
The carboxylic acid group can be activated by first converting it to an acyl chloride using reagents such as thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive toward nucleophiles like alcohols or amines, facilitating the formation of esters or amides under relatively mild conditions with higher yields compared to direct esterification.
Oxidation Reactions
Both the ethyl side chain and the furan ring of 5-Ethylfuran-2-carboxylic acid can undergo oxidation reactions under appropriate conditions.
Table 3: Oxidation Reactions of 5-Ethylfuran-2-carboxylic acid
Oxidizing Agent | Target Site | Product | Conditions |
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KMnO₄/H⁺ | Ethyl group | 5-Carboxyfuran-2-carboxylic acid | 80°C, 2 hours |
Au/HAP + O₂ | Furan ring | Maleic anhydride derivatives | 373 K, 0.5 MPa O₂ |
Side-chain oxidation using potassium permanganate in an acidic medium can oxidize the ethyl group to a carboxylic acid, producing 5-carboxyfuran-2-carboxylic acid. This dicarboxylic acid derivative has different physical properties and chemical reactivity compared to the parent compound. Ring oxidation using catalysts such as hydroxyapatite-supported gold under oxygen atmosphere can selectively convert the furan ring to maleic anhydride derivatives.
Substitution Reactions
The furan ring in 5-Ethylfuran-2-carboxylic acid can undergo electrophilic substitution reactions, primarily at the 3- and 4-positions (the α-positions to the oxygen in the ring). These positions are more reactive due to resonance stabilization of the intermediate cation.
Halogenation reactions, such as bromination using bromine in acetic acid, can introduce a bromine atom at the 4-position, forming 4-bromo-5-ethylfuran-2-carboxylic acid. Similarly, nitration using a mixture of nitric and sulfuric acids can produce 4-nitro derivatives, although yields may be moderate due to competing ring decomposition reactions.
Decarboxylation
5-Ethylfuran-2-carboxylic acid can undergo thermal decarboxylation at temperatures between 200-250°C, eliminating carbon dioxide to produce 5-ethylfuran. This reaction is significant as it provides a route to simpler furan derivatives that may serve as building blocks for other synthetic pathways.
Biological Activities
Antimicrobial Properties
Derivatives of 5-Ethylfuran-2-carboxylic acid have demonstrated promising antimicrobial activities against various bacterial strains. Research has shown that structural modifications, particularly at the carboxylic acid group, can significantly influence the compound's antimicrobial efficacy.
Table 4: Antimicrobial Activity of 5-Ethylfuran-2-carboxylic acid and Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that 5-Ethylfuran-2-carboxylic acid derivatives could potentially serve as leads for developing new antimicrobial agents, particularly against common pathogens like Escherichia coli and Staphylococcus aureus. Ester derivatives of the compound have shown MIC values in the range of 16-64 μg/mL against these bacterial strains, indicating moderate to good antimicrobial activity.
Antioxidant Properties
Research has demonstrated that 5-Ethylfuran-2-carboxylic acid possesses antioxidant properties, as evidenced by its ability to scavenge free radicals. The carboxyl group enhances the compound's free radical scavenging capacity, with studies showing IC₅₀ values below 50 μM in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Table 5: Antioxidant Activity of 5-Ethylfuran-2-carboxylic acid
Concentration (μg/mL) | DPPH Radical Scavenging (% Inhibition) |
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10 | 25% |
50 | 50% |
100 | 80% |
These results indicate a concentration-dependent antioxidant effect, with higher concentrations significantly enhancing the compound's ability to neutralize free radicals. This property suggests potential applications in preventing oxidative stress-related damage in biological systems.
Research Applications
Industrial Applications
Beyond pharmaceutical research, 5-Ethylfuran-2-carboxylic acid finds applications in various industrial sectors:
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Polymer chemistry: The compound can serve as a monomer or co-monomer in the synthesis of specialty polymers with unique properties.
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Material science: Derivatives of the compound may be used in the development of advanced materials with specific physical or chemical characteristics.
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Fine chemicals: It serves as an intermediate in the synthesis of various fine chemicals used in different industries.
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Sustainable chemistry: Given its potential for production from biomass-derived precursors, it aligns with the principles of green chemistry and sustainable development.
Comparison with Similar Compounds
To better understand the unique characteristics of 5-Ethylfuran-2-carboxylic acid, it is useful to compare it with structurally related compounds. This comparison highlights how structural differences influence physical properties, chemical reactivity, and potential applications.
Table 6: Comparison of 5-Ethylfuran-2-carboxylic acid with Related Compounds
Compound | Key Structural Difference | Effect on Properties and Reactivity |
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2-Furoic acid | Lacks ethyl group at 5-position | Lower lipophilicity, different reactivity at 5-position |
3-Furoic acid | Carboxylic acid at 3-position | Different electronic effects, altered biological activity |
5-Methyl-2-furoic acid | Methyl vs. ethyl at 5-position | Slightly lower lipophilicity, similar but not identical reactivity |
2-Furylacetic acid | Extended carboxylic acid side chain | Different spatial arrangement, altered pharmacophore profile |
2,5-Furandicarboxylic acid | Carboxylic acid at both 2- and 5-positions | Higher polarity, potential for diester formation |
The uniqueness of 5-Ethylfuran-2-carboxylic acid can be attributed to the specific combination of the ethyl group at the 5-position and the carboxylic acid at the 2-position. This structural arrangement influences its chemical reactivity, physical properties, and biological activities in ways that distinguish it from other furan derivatives.
Analytical Methods
Several analytical techniques can be employed for the identification, characterization, and quantification of 5-Ethylfuran-2-carboxylic acid. These methods provide essential information about the compound's structure, purity, and properties.
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, identifying the furan ring protons, the ethyl group, and the carboxylic acid group.
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Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹ for C=O stretch and ~2500-3300 cm⁻¹ for O-H stretch).
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UV-Visible spectroscopy can identify the chromophore associated with the furan ring system.
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of 5-Ethylfuran-2-carboxylic acid from mixtures.
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Gas Chromatography (GC), often requiring derivatization of the carboxylic acid group, can be used for volatile derivatives.
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Mass Spectrometry:
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Provides accurate mass determination and fragmentation patterns that can confirm the molecular structure.
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The molecular ion peak at m/z 140.14 corresponds to the molecular formula C₇H₈O₃.
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X-ray Crystallography:
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For crystalline samples, this technique provides definitive three-dimensional structural information, including bond lengths, angles, and molecular packing.
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